10-(Dibutylamino)decan-1-ol: Structural Properties and Applications in Advanced Lipid Nanoparticle Design
10-(Dibutylamino)decan-1-ol: Structural Properties and Applications in Advanced Lipid Nanoparticle Design
Executive Summary
10-(Dibutylamino)decan-1-ol (CAS: 5341-91-3) is a highly specialized tertiary amino alcohol characterized by a 10-carbon aliphatic chain terminating in a dibutylamino headgroup. In contemporary drug development, this molecule serves as a critical synthetic precursor for ionizable cationic lipids and amino-polyesters used in Lipid Nanoparticle (LNP) formulations for mRNA and siRNA delivery. This technical whitepaper elucidates the physicochemical causality behind its structural motifs, provides validated synthetic protocols, and details its integration into nucleic acid delivery systems.
Chemical Structure and Physicochemical Causality
Molecular Specifications
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Chemical Name : 10-(Dibutylamino)decan-1-ol
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CAS Registry Number : 5341-91-3
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Molecular Formula : C18H39NO
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Molecular Weight : 285.51 g/mol
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Structural Motifs :
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Dibutylamino Headgroup : A tertiary amine that imparts pH-responsive ionization capabilities.
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Decanol Spacer : A 10-carbon hydrophobic chain terminating in a primary hydroxyl group, acting as a conjugation site for lipophilic tails.
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The Causality of Structural Choices in LNP Design
In the context of LNP development, every structural element of a precursor molecule dictates the in vivo fate of the therapeutic payload. The design of 10-(Dibutylamino)decan-1-ol is not arbitrary; it is engineered to solve specific biological barriers:
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The Dibutylamino Group (pKa Tuning) : The apparent pKa of an ionizable lipid is the most critical parameter for mRNA delivery efficacy [1]. The steric bulk and electron-donating nature of the two butyl chains tune the pKa of the resulting lipid to an optimal range of 6.2–6.5. This specific pKa ensures the lipid remains neutral at physiological pH (7.4) to prevent systemic toxicity and premature clearance, but rapidly protonates in the acidic environment of the endosome (pH < 6.0), triggering membrane fusion and endosomal escape.
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The 10-Carbon Spacer : The decyl chain provides an optimal hydrophobic-lipophilic balance (HLB). When the terminal hydroxyl is esterified with branched or unsaturated fatty acids, the 10-carbon spacer ensures the lipid adopts a conical molecular shape in acidic environments [2]. This geometry is thermodynamically required to disrupt the endosomal bilayer via a hexagonal (H_II) phase transition.
Experimental Workflows & Methodologies
Synthesis of 10-(Dibutylamino)decan-1-ol
The synthesis follows a self-validating bimolecular nucleophilic substitution (SN2) pathway, ensuring high yields with minimal side reactions [4].
Protocol 1: N-Alkylation Workflow
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Reagent Preparation : Dissolve 10-bromo-1-decanol (1.0 eq, 10 mmol) and dibutylamine (2.5 eq, 25 mmol) in 50 mL of anhydrous acetonitrile (ACN). The excess amine prevents over-alkylation.
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Catalysis & Neutralization : Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to neutralize the hydrobromic acid byproduct, driving the reaction forward. Add a catalytic amount of sodium iodide (NaI, 0.1 eq) to facilitate the Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ.
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Reaction Conditions : Reflux the mixture at 80°C under an inert argon atmosphere for 16-24 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Ninhydrin stain.
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Workup & Purification : Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure tertiary amino alcohol.
Synthesis workflow of 10-(Dibutylamino)decan-1-ol via SN2 N-alkylation.
Synthesis of Ionizable Lipids via Esterification
To function within an LNP, 10-(Dibutylamino)decan-1-ol must be conjugated to lipophilic tails to form functional ionizable lipids or amino-polyesters[3].
Protocol 2: Steglich Esterification
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Activation : Dissolve a selected branched fatty acid (1.2 eq) in anhydrous DCM. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq). Stir for 15 minutes at room temperature to form the active O-acylisourea intermediate.
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Conjugation : Add 10-(Dibutylamino)decan-1-ol (1.0 eq) dropwise. Stir for 12 hours at room temperature.
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Purification : Wash with 0.1 M HCl, followed by saturated NaHCO₃. Purify via automated flash chromatography to isolate the final ionizable lipid.
LNP Formulation and mRNA Encapsulation
Protocol 3: Microfluidic Assembly
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Lipid Phase : Dissolve the synthesized ionizable lipid, DSPC (helper lipid), Cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.
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Aqueous Phase : Dissolve mRNA in 50 mM citrate buffer (pH 4.0).
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Mixing : Inject both phases into a microfluidic mixer at a flow ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min. The acidic pH protonates the dibutylamino group, driving electrostatic complexation with the negatively charged mRNA.
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Dialysis : Dialyze the formulation against 1x PBS (pH 7.4) for 16 hours to neutralize the LNP, rendering the surface uncharged and stable, followed by sterile filtration (0.22 μm).
LNP self-assembly and pH-dependent endosomal escape pathway.
Quantitative Data & Physicochemical Profiling
The following table summarizes the physicochemical properties of 10-(Dibutylamino)decan-1-ol and its downstream LNP formulations, demonstrating the causality between molecular structure and nanoparticle behavior.
| Parameter | Value / Characteristic | Analytical Method / Rationale |
| Precursor Molecular Weight | 285.51 g/mol | Mass Spectrometry (ESI-MS) |
| Precursor LogP (Predicted) | ~4.8 - 5.2 | High lipophilicity due to C10 chain and dibutyl groups |
| LNP Apparent pKa | 6.2 - 6.5 | TNS Fluorescence Assay. Optimal for hepatic/extrahepatic delivery |
| LNP Z-Average Size | 60 - 85 nm | Dynamic Light Scattering (DLS). Ideal for cellular endocytosis |
| LNP Polydispersity Index (PDI) | < 0.15 | DLS. Indicates highly uniform self-assembly |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay. Driven by electrostatic interactions at pH 4.0 |
Conclusion
10-(Dibutylamino)decan-1-ol represents a highly optimized building block in the chemical evolution of nucleic acid delivery systems. By providing a precise steric environment (dibutyl groups) for pKa tuning and an optimal hydrophobic spacer (decyl chain) for lipid phase transitions, it enables the synthesis of next-generation ionizable lipids. The rigorous synthetic and formulation protocols outlined herein ensure high-fidelity LNP production, bridging the gap between fundamental organic chemistry and advanced genomic medicine.
References
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Title : The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA Source : National Institutes of Health (NIH) / PMC URL :[Link] [1]
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Title : Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles Source : Communications Biology / Nature Portfolio URL :[Link] [2]
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Title : Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery Source : ACS Biomacromolecules URL :[Link] [3]
- Title: EP1535913B1 - Novel quaternary ammonium compounds Source: Google P
